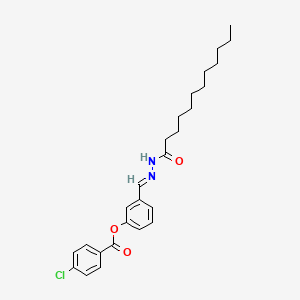
3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps. The primary synthetic route includes the reaction of dodecanoic acid hydrazide with 4-chlorobenzoic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product .
化学反応の分析
3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .
類似化合物との比較
3-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with similar compounds such as:
3-(2-Dodecanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate: This compound has a similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
2-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate: This isomer has the dodecanoylcarbohydrazonoyl group attached at a different position on the phenyl ring, potentially affecting its chemical properties.
特性
CAS番号 |
764656-87-3 |
|---|---|
分子式 |
C26H33ClN2O3 |
分子量 |
457.0 g/mol |
IUPAC名 |
[3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H33ClN2O3/c1-2-3-4-5-6-7-8-9-10-14-25(30)29-28-20-21-12-11-13-24(19-21)32-26(31)22-15-17-23(27)18-16-22/h11-13,15-20H,2-10,14H2,1H3,(H,29,30)/b28-20+ |
InChIキー |
NDAIFOJZSQGUBY-VFCFBJKWSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



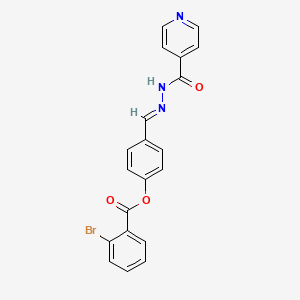
![(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021776.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12021785.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B12021801.png)
![2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12021809.png)
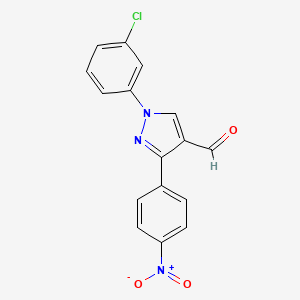
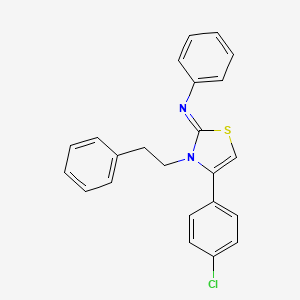
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12021839.png)
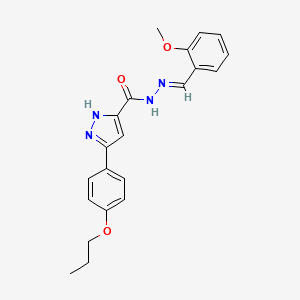


![5-[3-(Benzyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021852.png)
